Computed Lipophilicity (XLogP3) of the 3,4-Difluoro Chalcone Versus Dimethoxy and Dichloro Isosteres
The target compound has a computed XLogP3 of 4.2 [1]. In the quinoline-chalcone series, the corresponding 3,4-dimethoxyphenyl analog is predicted to have an XLogP3 of ~3.0 (estimated from methoxy SAR contributions) and the 2,4-dichlorophenyl analog an XLogP3 of ~5.2 [2]. The 1.2 log unit increase over the dimethoxy variant and 1.0 log unit decrease relative to the dichloro variant place this compound in a specific lipophilicity band associated with reduced P-gp efflux and acceptable passive permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 3,4-dimethoxyphenyl analog: ~3.0; 2,4-dichlorophenyl analog: ~5.2 (estimated from class SAR) |
| Quantified Difference | +1.2 log units more lipophilic than dimethoxy analog; -1.0 log unit less lipophilic than dichloro analog |
| Conditions | PubChem XLogP3 3.0 algorithm; comparator values extrapolated from known substituent hydrophobic constants (π-values) |
Why This Matters
Lipophilicity directly governs solubility, passive membrane permeability, and cytochrome P450 susceptibility; a LogP of ~4.2 is optimal for cell-based phenotypic assays without excessive compound aggregation.
- [1] PubChem Compound Summary for CID 71423090, '1-(3,4-Difluorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one', U.S. National Library of Medicine, https://pubchem.ncbi.nlm.nih.gov/compound/914384-01-3. View Source
- [2] Hansch, C., Leo, A., 'Exploring QSAR: Fundamentals and Applications in Chemistry and Biology', American Chemical Society, 1995, Chapter on aromatic substituent constants. View Source
